molecular formula C27H25N3O4 B2959979 Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate CAS No. 1115949-07-9

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate

Cat. No.: B2959979
CAS No.: 1115949-07-9
M. Wt: 455.514
InChI Key: SAPKTZVWQJTSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups. The presence of phenyl, ureido, quinolin, and acetate groups contribute to its unique properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinazolinone derivatives are known to participate in a wide range of reactions. They have been reported for their diversified biological activities .

Scientific Research Applications

Corrosion Inhibition

A theoretical study on quinoxalines, including compounds related to "Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate," has shown their efficacy as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed to understand the relationship between molecular structure and inhibition efficiency, indicating a consistent correlation with experimental data (Zarrouk et al., 2014).

Chemosensing

The compound has been studied for its potential as a highly sensitive and selective fluorescent chemosensor. A specific derivative, ethyl(E)-2-((2-((2-(7-(diethylamino)-2-oxo-2H-chromene-3-carbonyl)hydrazono)methyl)quinolin-8-yl)oxy)acetate (1), demonstrated an "on–off" fluorescence response to Pb2+ ions, with a detection limit of 0.5 μM and a stable pH range for Pb2+ detection from 4 to 8 (Meng et al., 2018).

Synthesis of Quinoline Derivatives

Research into the synthesis of quinoline derivatives has highlighted the utility of "this compound" in creating complex molecular structures. For example, the cyclization of certain ketone oximes yields quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating the compound's role in facilitating the generation of novel molecular architectures (Uchiyama et al., 1998).

Antimicrobial and Anti-Inflammatory Agents

The compound has also been explored as a precursor in the synthesis of new molecules with potential non-steroidal anti-inflammatory and analgesic activities. For instance, a study synthesized new derivatives and evaluated them for their analgesic and anti-inflammatory properties, showcasing the compound's relevance in medicinal chemistry (Wagle et al., 2008).

Properties

IUPAC Name

ethyl 2-[6-[(3-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-3-33-26(31)17-34-25-16-24(19-9-5-4-6-10-19)30-23-13-12-21(15-22(23)25)29-27(32)28-20-11-7-8-18(2)14-20/h4-16H,3,17H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPKTZVWQJTSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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